molecular formula C10H14N2O2 B6605804 3-[(2-hydroxyethyl)(methyl)amino]benzamide CAS No. 2411248-83-2

3-[(2-hydroxyethyl)(methyl)amino]benzamide

Cat. No. B6605804
CAS RN: 2411248-83-2
M. Wt: 194.23 g/mol
InChI Key: OVOHCOODONBQFO-UHFFFAOYSA-N
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Description

3-[(2-hydroxyethyl)(methyl)amino]benzamide, commonly referred to as 3-HEMA, is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of experiments, both in the laboratory and in the field. 3-HEMA has been studied extensively for its ability to act as a chelating agent, a reducing agent, and a catalyst. Additionally, it has been used to study the biochemical and physiological effects of various drugs and chemicals.

Scientific Research Applications

3-HEMA has numerous applications in scientific research. It has been used as a chelating agent, a reducing agent, and a catalyst. As a chelating agent, 3-HEMA can be used to bind metals and other molecules together, allowing researchers to study the interactions between them. As a reducing agent, it can be used to reduce the oxidation state of molecules and to facilitate the transfer of electrons between molecules. As a catalyst, it can be used to speed up chemical reactions, allowing for more efficient experiments. Additionally, 3-HEMA has been used to study the biochemical and physiological effects of various drugs and chemicals.

Mechanism of Action

The mechanism of action of 3-HEMA is dependent on its role in a given experiment. As a chelating agent, 3-HEMA binds to metals and other molecules, forming a complex that can be studied. As a reducing agent, 3-HEMA facilitates the transfer of electrons between molecules, allowing for the reduction of oxidation states. As a catalyst, 3-HEMA speeds up chemical reactions, allowing for more efficient experiments. Additionally, 3-HEMA can be used to study the biochemical and physiological effects of various drugs and chemicals.
Biochemical and Physiological Effects
3-HEMA has been studied extensively for its ability to act as a chelating agent, a reducing agent, and a catalyst. Additionally, it has been used to study the biochemical and physiological effects of various drugs and chemicals. In particular, 3-HEMA has been studied for its ability to interact with proteins and enzymes, which can affect the activity of the proteins and enzymes. Additionally, 3-HEMA has been studied for its ability to interact with cell membranes, which can affect the permeability of the cell membranes. Finally, 3-HEMA has been studied for its ability to interact with hormones, which can affect the production and release of hormones.

Advantages and Limitations for Lab Experiments

The advantages of using 3-HEMA in laboratory experiments include its versatility, its ability to act as a chelating agent, a reducing agent, and a catalyst, and its ability to interact with proteins, enzymes, cell membranes, and hormones. Additionally, 3-HEMA is relatively inexpensive and easy to obtain. The limitations of 3-HEMA include its potential toxicity, its potential to cause allergic reactions, and its potential to interact with other compounds in unexpected ways.

Future Directions

There are numerous potential future directions for research on 3-HEMA. These include further study of its ability to act as a chelating agent, a reducing agent, and a catalyst, as well as its ability to interact with proteins, enzymes, cell membranes, and hormones. Additionally, further research could be conducted on the potential toxicity and allergic reactions associated with 3-HEMA, as well as its potential to interact with other compounds in unexpected ways. Finally, further research could be conducted on the potential applications of 3-HEMA in drug development, drug delivery, and other medical applications.

Synthesis Methods

3-HEMA can be synthesized through a number of methods, depending on the desired outcome. The most common synthesis method is the reaction of 2-hydroxyethyl methylamine with benzoyl chloride, which produces the desired compound. This reaction can be carried out in an aqueous solution at room temperature and is relatively simple. Other methods for synthesizing 3-HEMA include the reaction of 2-hydroxyethyl methylamine with benzaldehyde, the reaction of 2-hydroxyethyl methylamine with benzyl bromide, and the reaction of 2-hydroxyethyl methylamine with benzyl chloride.

properties

IUPAC Name

3-[2-hydroxyethyl(methyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12(5-6-13)9-4-2-3-8(7-9)10(11)14/h2-4,7,13H,5-6H2,1H3,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOHCOODONBQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=CC=CC(=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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